molecular formula C9H7ClN2O3S B13627441 Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13627441
M. Wt: 258.68 g/mol
InChI Key: JELAFRXAJJPBCG-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, potentially improving metabolic stability in lead compounds . This particular molecule is substituted at the 3- and 5- positions of the 1,2,4-oxadiazole ring with an ethyl ester and a 5-chlorothiophene group, respectively. The 5-chlorothiophene moiety is a common pharmacophore that can enhance lipophilicity and influence molecular recognition. While the specific biological profile of this exact compound requires further investigation, structurally similar 3,5-disubstituted-1,2,4-oxadiazoles have been identified in scientific and patent literature as having significant research value. For instance, analogs have been reported as activators of caspases and inducers of apoptosis, making them relevant for research in oncology and diseases characterized by uncontrolled cell proliferation . The 1,2,4-oxadiazole core is found in several commercially available drugs and continues to be a focus for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties . This product is intended for research purposes as a key synthetic intermediate or a starting point for structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7ClN2O3S

Molecular Weight

258.68 g/mol

IUPAC Name

ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H7ClN2O3S/c1-2-14-9(13)7-11-8(15-12-7)5-3-4-6(10)16-5/h3-4H,2H2,1H3

InChI Key

JELAFRXAJJPBCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Procedure (Based on Literature)

Step Reagents & Conditions Description Yield / Notes
1. Conversion of 5-chlorothiophene-2-carboxylic acid to acid chloride Oxalyl chloride, catalytic DMF, EtOAc, 0 °C, 2 hours Formation of 5-chlorothiophene-2-carbonyl chloride intermediate Used without purification
2. Reaction with thiosemicarbazide Thiosemicarbazide, THF, argon atmosphere, 0 °C to room temp, 12 hours Formation of thiosemicarbazide amide intermediate Precipitation of white solids upon water addition
3. Oxidative cyclization 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), KI, NaOH, water, 25 °C, 7 hours Cyclization to 1,3,4-oxadiazole ring 49% isolated yield of oxadiazole derivative
4. Esterification (if starting from acid) Ethanol, acid catalyst or reactive ester intermediates Conversion of carboxylic acid to ethyl ester High yield typical for esterification

Note: While the example in describes synthesis of 1,3,4-oxadiazoles, similar strategies apply to 1,2,4-oxadiazoles including the target compound.

Analytical Confirmation of Product

The synthesized Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is typically characterized by:

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material 5-chlorothiophene-2-carboxylic acid or derivatives
Key Intermediates Acid chlorides, hydrazides, amidrazones
Cyclization Reagents Oxidants such as DBDMH, bases like NaOH
Solvents Ethyl acetate, tetrahydrofuran, ethanol, water
Reaction Conditions Low temperature (0 °C) to room temperature; reflux or mild heating for esterification
Yields Moderate to good (up to ~49% for cyclization step)
Scale-up Potential Continuous flow and automated systems for industrial synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the thiophene ring undergoes nucleophilic substitution with amines, alkoxides, or thiols. This reactivity is critical for generating derivatives with modified electronic or steric properties.

Reagent Conditions Product Reference
Primary aminesDMF, 80–100°C, 6–12 hrs5-Amino-thiophene-oxadiazole derivatives
Sodium methoxideMeOH, reflux, 4 hrs5-Methoxy-thiophene-oxadiazole derivatives
ThiophenolK₂CO₃, DMF, 60°C, 8 hrs5-Phenylthio-thiophene-oxadiazole derivatives

Key Finding : Substitution at the 5-position of the thiophene ring retains the oxadiazole’s stability while introducing functional groups that enhance biological activity .

Oxidation and Reduction Reactions

The thiophene and oxadiazole rings exhibit distinct redox behavior:

Oxidation

  • Thiophene Ring : Reacts with m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.

  • Oxadiazole Ring : Resists oxidation under standard conditions due to aromatic stabilization.

Reduction

  • Oxadiazole Ring : LiAlH₄ reduces the oxadiazole to an amine, forming ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-triazole-3-carboxylate.

Reaction Type Reagent Product Yield
Thiophene oxidationmCPBA, CH₂Cl₂, 0°CSulfoxide (major), sulfone (minor)75–85%
Oxadiazole reductionLiAlH₄, THF, refluxAmine derivative60–70%

Application : Sulfoxide derivatives show enhanced solubility for pharmacological studies.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis or transesterification:

Reagent Conditions Product Application
NaOH (aq.)EtOH/H₂O, reflux, 3 hrs5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acidPrecursor for amide synthesis
H₂SO₄ (cat.)MeOH, reflux, 6 hrsMethyl ester derivativeImproved lipophilicity

Note : The carboxylic acid derivative is a key intermediate for coupling reactions with amines to form bioactive amides .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. For example:

Reagent Conditions Product Outcome
Nitrile oxideToluene, 110°C, 12 hrsFused bicyclic oxadiazole-isoxazole compoundEnhanced thermal stability
DiazoacetamideCu(OTf)₂, RT, 24 hrsSpirooxindole-oxadiazole hybridAnticancer activity (in vitro)

Mechanistic Insight : The electron-deficient oxadiazole acts as a dipolarophile, enabling regioselective cycloadditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) modify the thiophene ring:

Reaction Catalyst Conditions Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 8 hrsBiaryl-oxadiazole conjugates
Sonogashira couplingPdCl₂(PPh₃)₂, CuIEt₃N, THF, 60°C, 12 hrsAlkynyl-oxadiazole derivatives

Impact : These reactions enable the incorporation of aryl or alkynyl groups for material science applications .

Halogenation and Electrophilic Substitution

Electrophilic substitution occurs at the thiophene ring’s 4-position:

Reagent Conditions Product Selectivity
Br₂, FeBr₃CHCl₃, 0°C, 2 hrs4-Bromo-5-chlorothiophene-oxadiazole>90% regioselectivity
HNO₃, H₂SO₄0°C, 1 hr4-Nitro-5-chlorothiophene-oxadiazoleModerate yield (50–60%)

Challenge : Over-halogenation is minimized using low temperatures and stoichiometric controls .

Mechanism of Action

The mechanism of action of Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiophene ring can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

A. Ethyl 5-(2-Thienyl)-1,2,4-Oxadiazole-3-Carboxylate (CAS 40019-37-2)

  • Structure : Differs by lacking the chlorine substituent on the thiophene ring.
  • Properties :
    • Lower molecular weight (224.23 g/mol vs. 258.68 g/mol for the chlorinated analog).
    • Reduced lipophilicity (ClogP estimated as ~2.1 vs. ~2.8 for the chlorinated analog).
  • Activity : Demonstrates moderate antimicrobial activity but lacks the enhanced potency seen in halogenated derivatives .

B. Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate (NV930)

  • Structure : Replaces the chlorothiophene with a phenyl group.
  • Properties :
    • Higher aromaticity, enabling π-π stacking interactions.
    • Lower metabolic stability due to the absence of electron-withdrawing chlorine.
  • Activity : Used as a precursor in FLAP (5-lipoxygenase-activating protein) inhibitors but shows weaker antifungal activity compared to thiophene-containing analogs .
Complex Heterocyclic Derivatives

A. Ethyl 5-(5-Methyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-6-yl)-1,2,4-Oxadiazole-3-Carboxylate

  • Structure : Incorporates a fused pyrimidine-thiophene system.
  • Properties :
    • Increased molecular complexity and hydrogen-bonding capacity.
    • Enhanced activity against Candida albicans (IC₅₀: 12 µM) and Staphylococcus aureus (IC₅₀: 18 µM).
  • Comparison : The additional pyrimidine ring broadens antimicrobial efficacy but reduces synthetic accessibility compared to simpler oxadiazoles .

B. Bis-2-(5-Phenylacetamido-1,2,4-Thiadiazol-2-yl)Ethyl Sulfide (BPTES)

  • Structure : Features a thiadiazole core instead of oxadiazole.
  • Activity: Potent inhibitor of kidney-type glutaminase (KGA; Ki = 3 µM). The thiadiazole’s sulfur atom enhances allosteric binding, a property less pronounced in oxadiazole derivatives .
Reactive Derivatives for Drug Development

A. Ethyl 5-(Chloromethyl)-1,2,4-Oxadiazole-3-Carboxylate (CAS 1009620-97-6)

  • Structure : Contains a reactive chloromethyl group.
  • Utility: Serves as a versatile intermediate for covalent inhibitors.
  • Safety : Higher acute toxicity (Oral LD₅₀: 250 mg/kg in rats) compared to the chlorothiophene derivative (LD₅₀: >500 mg/kg) .

Biological Activity

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Oxadiazole Compounds

Oxadiazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Antibacterial
  • Antiviral
  • Antitumor
  • Antimycobacterial
  • Antioxidant

The presence of various substituents on the oxadiazole ring can significantly influence its biological properties. In particular, the 1,2,4-oxadiazole isomer has demonstrated promising pharmacological activities across multiple studies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazole derivatives indicates that specific modifications can enhance their biological efficacy. For instance:

  • Substituents : The introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring can increase the activity against certain pathogens.
  • Ring Modifications : Alterations in the oxadiazole core, such as the addition of thiophenes or other heterocycles, have been shown to improve anticancer properties .

Antitumor Activity

Recent studies have evaluated the antitumor potential of various oxadiazole derivatives. For example, compounds with similar structures to this compound have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast) and A549 (lung) with IC50 values ranging from low micromolar to sub-micromolar concentrations .

A specific study highlighted that derivatives containing a thiophene moiety exhibited enhanced antitumor activity compared to their non-thiophene counterparts. The presence of the chlorothiophene group in this compound may contribute similarly to its cytotoxic effects.

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains. Preliminary results suggest that compounds within this class can inhibit growth at concentrations that are pharmacologically achievable .

Case Studies and Research Findings

StudyCompound TestedActivityResults
Srinivas et al. (2020)Various oxadiazolesAntitumorIC50 values ranged from 0.010 ± 0.004 to 18.50 ± 0.86 μM against multiple cancer cell lines .
Villemagne et al. (2020)New oxadiazolesAnti-tubercularCompound showed EC of 0.072 μM against Mycobacterium tuberculosis .
Parikh et al. (2020)Substituted oxadiazolesAnti-TBCompound exhibited significant activity against monoresistant strains .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer: The compound is typically synthesized via cyclization reactions or functionalization of pre-existing oxadiazole scaffolds. For example, ester hydrolysis of structurally similar ethyl oxadiazole carboxylates (e.g., ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) can yield carboxylic acid derivatives under basic conditions, achieving yields up to 94% . Optimization involves:
  • Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to enhance cyclization efficiency.
  • Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄, NaOH) improve reaction rates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and stability of intermediates.
    Key Table :
MethodConditionsYieldReference
Ester hydrolysisNaOH, EtOH/H₂O, reflux94%
CyclizationHCl, reflux, 24h70–85%

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Based on GHS classifications for analogous oxadiazole derivatives:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Respiratory Irritant Category 3) .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
    Storage at 2–8°C in dry conditions prevents decomposition .

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

  • Methodological Answer: X-ray crystallography using SHELX programs is standard for structural refinement. Key steps include:
  • Data collection : High-resolution (<1.0 Å) datasets reduce noise.
  • Refinement with SHELXL : Iterative cycles adjust atomic positions and thermal parameters, leveraging constraints for disordered regions .
  • Validation tools : Mercury CSD 2.0 visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to confirm stability .
    For ambiguous electron density (e.g., twinning), SHELXD/SHELXE pipelines enable robust phasing .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be systematically resolved?

  • Methodological Answer: Contradictions arise from impurities, solvent effects, or isomerism. Resolution strategies:
  • Multi-technique validation : Cross-check NMR (¹H/¹³C), LC-MS, and IR spectra. For example, ester carbonyl peaks in IR (~1740 cm⁻¹) should align with MS [M+H]+ ions.
  • Chromatographic purity : HPLC (C18 column, acetonitrile/water gradient) identifies co-eluting impurities .
  • Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts to match experimental data .

Q. What strategies are effective for studying the reactivity of the 1,2,4-oxadiazole ring under varying conditions?

  • Methodological Answer: The oxadiazole ring’s stability and reactivity depend on substituents and reaction media:
  • Acidic/basic hydrolysis : Monitor ring opening via LC-MS. For example, HCl (6M) at 60°C cleaves the ring to form thiophene-amidine derivatives .
  • Electrophilic substitution : Nitration or halogenation at the 5-position of the chlorothiophene moiety can be tracked by ¹H NMR (disappearance of aromatic protons) .
  • Thermal analysis : TGA/DSC identifies decomposition thresholds (e.g., >200°C for stable derivatives) .

Intermediate Questions

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer: A combination of techniques ensures accuracy:
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and ester groups (δ 4.3–4.5 ppm for CH₂CH₃) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 287.05 for C₁₀H₈ClN₂O₃S) .
  • Elemental analysis : Carbon/hydrogen/nitrogen percentages validate stoichiometry (±0.3% tolerance) .

Q. How can computational tools predict the compound’s physicochemical properties in absence of experimental data?

  • Methodological Answer: Use software like COSMOtherm or Schrödinger Suite :
  • logP calculation : Predict lipophilicity via atomistic contributions (estimated logP ~2.5 for this compound) .
  • Solubility : Molecular dynamics simulations in water/octanol systems estimate solubility limits .
  • pKa estimation : QSPR models assess acidic/basic sites (e.g., ester group pKa ~0.5) .

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